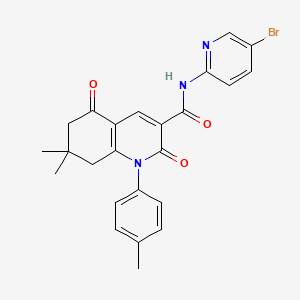
N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide
Overview
Description
N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide is a chemical compound that is commonly referred to as OH-Cyclohexyl-MBS. This compound has gained significant attention in the scientific community due to its potential applications in research. OH-Cyclohexyl-MBS is a sulfonamide-based compound that has been synthesized using various methods. In
Mechanism of Action
OH-Cyclohexyl-MBS exerts its effects by selectively inhibiting TRP channels. TRP channels are involved in various cellular processes, including pain sensation, thermoregulation, and inflammation. By inhibiting TRP channels, OH-Cyclohexyl-MBS can modulate these processes, leading to various physiological effects.
Biochemical and Physiological Effects:
OH-Cyclohexyl-MBS has been shown to have various biochemical and physiological effects. One of the most notable effects of OH-Cyclohexyl-MBS is its ability to inhibit TRP channels, which are involved in various cellular processes such as pain sensation, thermoregulation, and inflammation. Additionally, OH-Cyclohexyl-MBS has been shown to modulate calcium signaling and ion channels, leading to various physiological effects.
Advantages and Limitations for Lab Experiments
OH-Cyclohexyl-MBS has several advantages for use in lab experiments. One of the most significant advantages is its selectivity for TRP channels, which allows for the specific modulation of these channels without affecting other ion channels. Additionally, OH-Cyclohexyl-MBS has a high affinity for TRP channels, allowing for the effective modulation of these channels at low concentrations.
However, OH-Cyclohexyl-MBS does have some limitations for use in lab experiments. One of the most significant limitations is its potential for off-target effects, which can lead to the modulation of other ion channels. Additionally, OH-Cyclohexyl-MBS has a relatively short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for the use of OH-Cyclohexyl-MBS in scientific research. One potential direction is the development of more selective TRP channel inhibitors based on the structure of OH-Cyclohexyl-MBS. Additionally, OH-Cyclohexyl-MBS could be used in the development of novel therapeutics for various conditions involving TRP channels. Finally, OH-Cyclohexyl-MBS could be used in the development of new tools for studying the role of TRP channels in various physiological and pathological conditions.
Conclusion:
OH-Cyclohexyl-MBS is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in research. OH-Cyclohexyl-MBS has been shown to selectively inhibit TRP channels, leading to various biochemical and physiological effects. While OH-Cyclohexyl-MBS has several advantages for use in lab experiments, it also has some limitations. However, there are several future directions for the use of OH-Cyclohexyl-MBS in scientific research, including the development of more selective TRP channel inhibitors and the development of novel therapeutics for various conditions involving TRP channels.
Scientific Research Applications
OH-Cyclohexyl-MBS has been extensively studied for its potential applications in scientific research. One of the most notable applications of OH-Cyclohexyl-MBS is its use as a tool for studying the role of transient receptor potential (TRP) channels in various physiological and pathological conditions. OH-Cyclohexyl-MBS has been shown to selectively inhibit TRP channels, which are involved in various cellular processes such as pain sensation, thermoregulation, and inflammation.
properties
IUPAC Name |
N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-15(13-5-3-4-6-14(13)16)20(17,18)12-9-7-11(19-2)8-10-12/h7-10,13-14,16H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGRYXXOBIIVQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl {3-(4-ethoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4820722.png)
![4-butoxy-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4820727.png)
![N-(2-chlorobenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4820731.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-(2,4-dimethylphenyl)ethanediamide](/img/structure/B4820751.png)
![2-(3,4-dimethylphenyl)-6-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4820754.png)
![N,N'-bis[3-(acetylamino)phenyl]ethanediamide](/img/structure/B4820755.png)
![4-[5-(2-naphthyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4820760.png)
![N-[4-(allyloxy)benzyl]-3-chloro-4-(4-morpholinyl)aniline](/img/structure/B4820761.png)
![methyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B4820768.png)
![N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-3-bromo-4-methoxybenzamide](/img/structure/B4820778.png)
![({5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B4820785.png)


![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}acetamide](/img/structure/B4820812.png)